molecular formula C12H14N4O2 B14445159 N-(2-Cyanoethyl)-2-methyl-N'-phenylimidodicarbonic diamide CAS No. 76267-35-1

N-(2-Cyanoethyl)-2-methyl-N'-phenylimidodicarbonic diamide

Cat. No.: B14445159
CAS No.: 76267-35-1
M. Wt: 246.27 g/mol
InChI Key: AUFNMXMZYYCZHV-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-2-methyl-N’-phenylimidodicarbonic diamide is a chemical compound with a unique structure that includes both cyano and imidodicarbonic diamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-Cyanoethyl)-2-methyl-N’-phenylimidodicarbonic diamide typically involves the reaction of 2-cyanoethylamine with 2-methyl-N’-phenylimidodicarbonic diamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the synthesis of N-(2-Cyanoethyl)-2-methyl-N’-phenylimidodicarbonic diamide can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-2-methyl-N’-phenylimidodicarbonic diamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Cyanoethyl)-2-methyl-N’-phenylimidodicarbonic diamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Cyanoethyl)-2-methyl-N’-phenylimidodicarbonic diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the imidodicarbonic diamide moiety can interact with various cellular pathways, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyanoethyl)-2-methyl-N’-phenylimidodicarbonic diamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

CAS No.

76267-35-1

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

1-carbamoyl-1-(2-cyanoethyl)-3-(2-methylphenyl)urea

InChI

InChI=1S/C12H14N4O2/c1-9-5-2-3-6-10(9)15-12(18)16(11(14)17)8-4-7-13/h2-3,5-6H,4,8H2,1H3,(H2,14,17)(H,15,18)

InChI Key

AUFNMXMZYYCZHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CCC#N)C(=O)N

Origin of Product

United States

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